molecular formula C13H17BrFNO B1464927 (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol CAS No. 1455671-50-7

(1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol

Cat. No.: B1464927
CAS No.: 1455671-50-7
M. Wt: 302.18 g/mol
InChI Key: LFWQBDKGSRHTOF-UHFFFAOYSA-N
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Description

(1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol: is a heterocyclic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a 2-bromo-5-fluorobenzyl group and a methanol group

Scientific Research Applications

Chemistry: (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used as a ligand in receptor binding studies or as a precursor in the synthesis of bioactive molecules .

Medicine: Its unique structure allows for the exploration of new therapeutic targets and the design of novel pharmacophores .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers, dyes, and other industrial products .

Mechanism of Action

Target of Action

Similar compounds have been shown to have antiplasmodial activity , suggesting that the compound may target Plasmodium falciparum, the parasite responsible for malaria.

Mode of Action

It is known that the compound undergoes a free radical reaction . In this reaction, a bromine atom is lost, leaving behind a succinimidyl radical. This radical then removes a hydrogen atom to form succinimide .

Biochemical Pathways

Based on the mode of action, it can be inferred that the compound may affect pathways involving free radical reactions and hydrogen removal .

Pharmacokinetics

Similar compounds have been shown to inhibit parasite growth at concentrations as low as 1 to 5 μg/ml , suggesting that the compound may have good bioavailability.

Result of Action

Similar compounds have been shown to inhibit the growth of plasmodium falciparum by 56 to 93% at a concentration of 40 μg/ml .

Action Environment

It is known that the compound undergoes a free radical reaction , which could potentially be influenced by environmental factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

(1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been shown to modulate the activity of key signaling proteins, thereby affecting downstream cellular responses such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound may have minimal or beneficial effects, such as enhancing certain cellular functions. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects are often observed, where a specific dosage range leads to a significant change in the compound’s impact on biological systems .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. These interactions can affect metabolic flux and alter the levels of various metabolites. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall bioavailability and efficacy in exerting its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its ability to modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol typically involves the reaction of 2-bromo-5-fluorobenzyl chloride with piperidin-4-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • (1-Benzylpiperidin-4-yl)methanol
  • (1-(2-Chloro-5-fluorobenzyl)piperidin-4-yl)methanol
  • (1-(2-Bromo-4-fluorobenzyl)piperidin-4-yl)methanol

Uniqueness: (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol is unique due to the presence of both bromine and fluorine substituents on the benzyl group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

[1-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO/c14-13-2-1-12(15)7-11(13)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWQBDKGSRHTOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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